Chiral Scaffold for Enantioselective Carbonic Anhydrase Inhibition
2-Benzylpiperazine dihydrochloride is a chiral scaffold that enables enantioselective inhibition of human carbonic anhydrase (hCA) isoforms. In a study of 2-benzylpiperazine derivatives, the (R)-enantiomer exhibited a Ki of 8.2 nM against hCA IV, which is 2.8-fold more potent than the (S)-enantiomer (Ki = 23 nM) [1]. This stereoselectivity is not achievable with achiral analogs like 1-benzylpiperazine, making the 2-substituted compound essential for structure-activity relationship (SAR) studies targeting specific hCA isoforms.
| Evidence Dimension | hCA IV Inhibition Potency (Ki) |
|---|---|
| Target Compound Data | (R)-2-benzylpiperazine derivative: Ki = 8.2 nM |
| Comparator Or Baseline | (S)-2-benzylpiperazine derivative: Ki = 23 nM |
| Quantified Difference | 2.8-fold lower Ki for (R)-enantiomer |
| Conditions | Human carbonic anhydrase IV (hCA IV) enzyme inhibition assay, measured by stopped-flow CO2 hydration method |
Why This Matters
For research on isoform-selective carbonic anhydrase inhibitors for glaucoma or other therapeutic areas, the chiral 2-benzylpiperazine scaffold provides a quantifiable advantage in potency and selectivity that achiral 1-benzylpiperazine cannot offer.
- [1] Chiaramonte N, et al. 2-Benzylpiperazine: A new scaffold for potent human carbonic anhydrase inhibitors. Synthesis, enzyme inhibition, enantioselectivity, computational and crystallographic studies and in vivo activity for a new class of intraocular pressure lowering agents. Eur J Med Chem. 2018 May 10;151:363-375. View Source
